molecular formula C4H10OS2 B1293525 2-Mercaptoethyl ether CAS No. 2150-02-9

2-Mercaptoethyl ether

Cat. No. B1293525
CAS RN: 2150-02-9
M. Wt: 138.3 g/mol
InChI Key: CNDCQWGRLNGNNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercaptoethyl ether, also known as β,β’-Dimercapto-diethyl ether, 2,2’-Oxydiethanethiol, Bis (2-mercaptoethyl) ether, and di (2-Mercaptoethyl) ether among others , is a chemical compound with the formula C4H10OS2 . It has a molecular weight of 138.252 .


Molecular Structure Analysis

The molecular structure of 2-Mercaptoethyl ether consists of four carbon atoms, ten hydrogen atoms, one oxygen atom, and two sulfur atoms . The structure can be represented as O(CH2CH2SH)2 .


Chemical Reactions Analysis

Ethers, including 2-Mercaptoethyl ether, are known to be unreactive towards most reagents, which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .


Physical And Chemical Properties Analysis

2-Mercaptoethyl ether has a boiling point of 217 °C and a melting point of -80 °C . Its density is 1.114 g/mL at 25 °C .

Scientific Research Applications

Bioconjugation

2-Mercaptoethyl ether is utilized in bioconjugation , a process where biomolecules are chemically linked to other molecules, such as drugs or probes. This compound can form stable thioether bonds with maleimide-functionalized compounds, making it valuable for attaching biomolecules to surfaces or other media .

Drug Delivery

In the realm of drug delivery , 2-Mercaptoethyl ether plays a role in the creation of drug carriers. Its ability to bind to other molecules allows for the development of targeted delivery systems that can release therapeutic agents at specific sites within the body .

PEG Hydrogel Formation

PEG hydrogels: are networks of polyethylene glycol that can swell in water. 2-Mercaptoethyl ether is used to crosslink PEG chains, forming hydrogels that are useful in tissue engineering and as scaffolds for cell growth .

Crosslinker for Polymer Networks

As a crosslinker , 2-Mercaptoethyl ether contributes to the stability and mechanical properties of polymer networks. It’s particularly useful in creating degradable biomaterials that can be used in medical implants or as wound dressings .

Surface Functionalization

The compound is also employed in surface functionalization , where it modifies the surface properties of materials to improve their interaction with biological systems. This application is crucial in the development of biosensors and diagnostic devices .

Wound Healing Research

In wound healing research , 2-Mercaptoethyl ether is part of the study of degradable biomaterials. It’s used in models that mimic chronic human skin pathologies, aiding in the development of new materials that promote healing .

Safety and Hazards

Users should avoid contact with skin, eyes, and clothing, and should not breathe vapors or spray mist of 2-Mercaptoethyl ether . It is also advised to handle it in accordance with good industrial hygiene and safety practice .

Mechanism of Action

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Mercaptoethyl ether is currently lacking in the literature . These properties would have a significant impact on the bioavailability of the compound, influencing its therapeutic potential and safety profile.

properties

IUPAC Name

2-(2-sulfanylethoxy)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS2/c6-3-1-5-2-4-7/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDCQWGRLNGNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)OCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062206
Record name Ethanethiol, 2,2'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercaptoethyl ether

CAS RN

2150-02-9
Record name 2-Mercaptoethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2150-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Oxybisethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Mercaptoethyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51020
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Mercaptoethyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6751
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanethiol, 2,2'-oxybis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanethiol, 2,2'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-oxydiethanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.747
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-OXYBISETHANETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO2W9LA7NA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Mercaptoethyl ether
Reactant of Route 2
Reactant of Route 2
2-Mercaptoethyl ether
Reactant of Route 3
2-Mercaptoethyl ether
Reactant of Route 4
2-Mercaptoethyl ether
Reactant of Route 5
2-Mercaptoethyl ether
Reactant of Route 6
2-Mercaptoethyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.